molecular formula C10H6FNO2 B2396426 5-Fluoroisoquinoline-8-carboxylic acid CAS No. 1369177-56-9

5-Fluoroisoquinoline-8-carboxylic acid

Cat. No.: B2396426
CAS No.: 1369177-56-9
M. Wt: 191.161
InChI Key: ZMLXSVJDCTXDNK-UHFFFAOYSA-N
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Description

5-Fluoroisoquinoline-8-carboxylic acid is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroisoquinoline-8-carboxylic acid typically involves the introduction of a fluorine atom into the isoquinoline ring. One common method is the direct fluorination of isoquinoline derivatives. For example, the Baltz–Schiemann reaction can be used, where diazonium intermediates derived from aminoisoquinolines are treated with sodium nitrite and fluoroboric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing reagents such as fluorine gas or other fluorinating agents under controlled conditions to ensure safety and efficiency. The specific methods can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroisoquinoline-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Cross-coupling: Palladium or nickel catalysts in the presence of ligands and bases.

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, alcohols, aldehydes, and other functionalized compounds.

Mechanism of Action

The mechanism of action of 5-Fluoroisoquinoline-8-carboxylic acid involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, further influencing the compound’s effects .

Comparison with Similar Compounds

Uniqueness: 5-Fluoroisoquinoline-8-carboxylic acid is unique due to the specific positioning of the fluorine and carboxylic acid groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-fluoroisoquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-9-2-1-7(10(13)14)8-5-12-4-3-6(8)9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLXSVJDCTXDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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